1,7-Dihydro-pyrano[3,4-b]pyrrol-4-one
Description
Structure
2D Structure
Properties
IUPAC Name |
1,7-dihydropyrano[3,4-b]pyrrol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c9-7-4-10-3-6-5(7)1-2-8-6/h1-2,8H,3-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWKBHSHCFFPPEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CN2)C(=O)CO1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Spectroscopic and Structural Characterization of 1,7 Dihydro Pyrano 3,4 B Pyrrol 4 One Frameworks
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Assignment
NMR spectroscopy is the cornerstone for determining the precise connectivity and stereochemistry of the 1,7-Dihydro-pyrano[3,4-b]pyrrol-4-one skeleton. A suite of one-dimensional and two-dimensional experiments provides unambiguous assignment of all proton and carbon signals.
High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectra offer primary insights into the chemical environment of each atom within the molecule. The chemical shifts (δ) are indicative of the electronic environment, while coupling constants (J) reveal through-bond connectivity between neighboring nuclei.
For the parent this compound framework, the expected ¹H and ¹³C NMR chemical shifts are detailed below. These values are representative and can vary with substitution and solvent choice.
¹H NMR Spectral Data The proton spectrum reveals distinct signals for the protons on both the pyran and pyrrole (B145914) rings. The methylene (B1212753) protons of the pyran ring (H1) are expected to appear as a singlet, while the protons on the pyrrole ring (H5, H6) would likely appear as doublets due to coupling with each other. The N-H proton typically presents as a broad singlet.
¹³C NMR Spectral Data The carbon spectrum provides information on all unique carbon atoms in the structure, including the characteristic downfield shift for the carbonyl carbon (C4) and other quaternary carbons (C3a, C7a).
Interactive Table: Predicted ¹H and ¹³C NMR Data for this compound
Structure for Atom Numbering:
(Note: A representative image would be placed here showing the numbered atoms corresponding to the table.)
| Position | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 | CH₂ | ~ 4.7 | ~ 65 |
| 3 | C | - | ~ 95 |
| 3a | C | - | ~ 115 |
| 4 | C=O | - | ~ 160 |
| 5 | CH | ~ 6.9 | ~ 120 |
| 6 | CH | ~ 6.1 | ~ 108 |
| 7 | N-H | ~ 8.1 (broad) | - |
| 7a | C | - | ~ 145 |
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between nuclei. youtube.comsdsu.edu
COSY (Correlation Spectroscopy): This homonuclear experiment maps ¹H-¹H coupling networks. sdsu.edu For the this compound framework, a key cross-peak would be expected between the protons at C5 and C6, confirming their adjacent relationship on the pyrrole ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H-¹³C pairs. columbia.edu It allows for the unambiguous assignment of carbon signals for all protonated carbons. For example, the proton signal at ~4.7 ppm would show a cross-peak to the carbon signal at ~65 ppm, assigning them both to the C1 position.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range correlations (typically 2-3 bonds) between protons and carbons, which is vital for mapping the complete carbon skeleton, especially the quaternary carbons. columbia.edu Key HMBC correlations would include:
The methylene protons (H1) to the carbonyl carbon (C4) and the quaternary carbons C3 and C7a.
The pyrrole proton H5 to carbons C3a, C7, and C4.
The N-H proton to adjacent carbons C6, C7a, and C3a.
H2BC (Heteronuclear 2-Bond Correlation): This experiment specifically identifies two-bond correlations between protons and carbons, helping to distinguish between two- and three-bond correlations that might be ambiguous in an HMBC spectrum. utsa.edu
NOESY is a 2D NMR technique that identifies nuclei that are close in space, irrespective of their bonding arrangement. libretexts.orgceitec.cz This is achieved by measuring the Nuclear Overhauser Effect (NOE), a through-space dipolar interaction. acdlabs.com While the core this compound framework is relatively planar, NOESY is invaluable for determining the relative stereochemistry when substituents are present. For instance, a NOESY experiment could confirm the spatial proximity of a substituent on the pyran ring to a proton on the pyrrole ring, providing crucial three-dimensional structural information. libretexts.orgacdlabs.com The intensity of a NOE signal is approximately proportional to the inverse sixth power of the distance between the nuclei, making it sensitive to internuclear distances typically less than 5 Å. ceitec.cz
¹⁵N NMR spectroscopy provides direct information about the electronic environment of the nitrogen atom in the pyrrolone ring. rsc.org Although ¹⁵N has a low natural abundance and sensitivity, inverse-detected techniques like ¹H-¹⁵N HMBC can readily provide its chemical shift. researchgate.net For pyrrole-like nitrogens, the chemical shifts typically fall within a characteristic range. science-and-fun.de In dipyrrolic structures, these shifts are highly regular and can be used as a diagnostic tool for identification. researchgate.netnih.gov The specific chemical shift of the nitrogen in the this compound framework would be influenced by the conjugation with the adjacent carbonyl group, providing insight into the amide-like character of the N-C=O system. rsc.org
Vibrational Spectroscopy (Fourier-Transform Infrared, FTIR) for Functional Group Identification
FTIR spectroscopy is a rapid and effective method for identifying the principal functional groups within a molecule based on their characteristic vibrational frequencies. For the this compound structure, several key absorption bands are expected. The presence of a strong N-H stretching vibration is a key indicator for the pyrrole ring. researchgate.net The carbonyl group of the lactam and the C-O-C ether linkage of the pyran ring also produce strong, characteristic absorption bands. beilstein-journals.org
Interactive Table: Characteristic FTIR Absorption Bands for this compound
| Functional Group | Bond | Vibration Type | Expected Frequency (cm⁻¹) | Intensity |
| Amine | N-H | Stretch | 3200 - 3400 | Medium-Strong |
| Alkane | C-H | Stretch | 2850 - 3000 | Medium |
| Carbonyl (Lactam) | C=O | Stretch | 1670 - 1710 | Strong |
| Alkene | C=C | Stretch | 1600 - 1680 | Medium |
| Ether | C-O-C | Stretch | 1050 - 1150 | Strong |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination
HRMS is a powerful analytical technique used to determine the elemental composition of a molecule with extremely high accuracy. beilstein-journals.org By measuring the mass-to-charge ratio (m/z) to several decimal places, it is possible to calculate a unique elemental formula, thus confirming the identity of the compound.
For the parent compound, this compound, the molecular formula is C₇H₇NO₂. The exact mass (monoisotopic mass) can be calculated based on the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, ¹⁶O).
Calculated Exact Mass: 137.0477 g/mol
An experimental HRMS analysis, typically using electrospray ionization (ESI), would be expected to yield a measured m/z value for the protonated molecule [M+H]⁺ that matches this calculated value to within a few parts per million (ppm), providing unequivocal confirmation of the molecular formula. For example, an observed m/z of 138.0550 would confirm the formula C₇H₈NO₂⁺.
X-ray Diffraction Analysis for Absolute Stereochemistry and Conformation
X-ray diffraction is a powerful technique for determining the precise arrangement of atoms within a crystalline solid, providing unequivocal evidence of a molecule's absolute stereochemistry and solid-state conformation. For complex heterocyclic systems like pyranopyrrole derivatives, single-crystal X-ray diffraction is indispensable for confirming molecular structures, particularly the relative and absolute configurations of stereocenters, and for characterizing non-covalent interactions that stabilize the crystal lattice.
While specific crystallographic data for the parent this compound is not extensively reported in the literature, analysis of closely related structures provides valuable insights into the likely conformational features of this framework. For instance, studies on various pyran derivatives reveal common conformational motifs. A unique "flattened-boat" conformation of the pyran ring has been identified in a synthesized ethyl 6-amino-4-(4-fluorophenyl)-5-cyano-4H-pyran-3-carboxylate. bohrium.com This demonstrates the flexibility of the pyran ring, which can adopt non-planar conformations depending on the substituents.
In the case of pyrano[3,4-c]pyrrole derivatives, X-ray diffraction data has been used to confirm the structure of molecules synthesized through intramolecular cyclization. researchgate.net Similarly, the structures of various pyrazolo[3,4-b]pyridine-5(7H)-one derivatives, which share a fused heterocyclic system, have been unequivocally established by X-ray diffraction analysis. researchgate.netresearchgate.net For pyrazolo[3,4-d]pyrimidine derivatives, X-ray studies have shown that the pyrazolopyrimidine unit can be slightly non-planar, with the degree of planarity influenced by the nature and orientation of substituents. nih.gov For example, the dihedral angle between the pyrazole (B372694) and pyrimidine (B1678525) rings in 3-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is reported to be 1.22(8)°. nih.gov
Table 1: Representative Crystallographic Data for Related Heterocyclic Compounds
| Compound | Crystal System | Space Group | Key Conformational Feature | Reference |
|---|---|---|---|---|
| 3-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | Not Specified | Not Specified | Nearly flat molecular structure | nih.gov |
| Ethyl 6-amino-4-(4-fluorophenyl)-5-cyano-4H-pyran-3-carboxylate | Not Specified | Not Specified | "Flattened-boat" conformation of the pyran ring | bohrium.com |
| 1,3-dioxo-4-phenyl-1,2,3,3a,4,-6,7,8,9,9b-decahydrochromeno[3,4-c]pyrrole-3a,9b-dicarbonitrile | Not Specified | Not Specified | Detailed bond lengths and angles determined | researchgate.net |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Profiling
Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for characterizing the electronic properties of molecules by measuring their absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. The resulting spectrum provides information about the types of electronic transitions that can occur within the molecule, which are influenced by the nature of the chromophores present, conjugation, and the molecular environment.
For frameworks related to this compound, the UV-Vis absorption spectrum is expected to be characterized by transitions involving the π-electrons of the conjugated system and non-bonding electrons on the heteroatoms (oxygen and nitrogen). Studies on various α- and γ-pyrone derivatives have shown that the position and intensity of absorption bands are sensitive to both the solvent and the nature of substituents on the pyrone ring. nih.gov For instance, the introduction of a nitro group can decrease the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), leading to a red shift (bathochromic shift) in the absorption maximum. nih.gov Conversely, chloro-substituents have been observed to have a significant effect on both the position and intensity of the absorption bands. nih.gov
The electronic absorption spectra of pyranopterin complexes, which contain a pyran ring fused to a pterin (B48896) system, have also been studied. researchgate.net These studies reveal complex spectra with multiple absorption bands corresponding to various electronic transitions within the extended π-system. The protonation state and the coordination to a metal ion can significantly alter the electronic structure and, consequently, the absorption spectrum. researchgate.net
Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), are often used in conjunction with experimental UV-Vis spectroscopy to assign the observed electronic transitions to specific molecular orbitals. nih.gov This combined approach allows for a detailed understanding of the electronic structure and how it is influenced by molecular modifications.
Table 2: Illustrative UV-Vis Absorption Data for Related Pyrone Derivatives in Methanol
| Compound Derivative | λmax (nm) | Type of Transition (if assigned) | Reference |
|---|---|---|---|
| 6-ethyl-4-hydroxy-2,5-dioxo-pyrano[3,2-c]quinoline | Not specified | π → π* and n → π* | nih.gov |
| 6-ethyl-4-hydroxy-3-nitro-2,5-dioxo-pyrano[3,2-c]quinoline | Not specified | π → π* and n → π* with charge transfer character | nih.gov |
| Protonated Cb-alkylated corrole | 602, 579.5 | Q-bands | mdpi.com |
Reactivity Patterns and Chemical Transformations of the 1,7 Dihydro Pyrano 3,4 B Pyrrol 4 One Core
Chemoselective Oxidation and Reduction Reactions
The presence of multiple reactive sites in the 1,7-dihydro-pyrano[3,4-b]pyrrol-4-one core, namely the pyrrole (B145914) ring, the lactone carbonyl group, and the dihydropyran ring, necessitates a careful selection of reagents to achieve chemoselective oxidations and reductions.
Oxidation Reactions:
The electron-rich pyrrole ring is generally susceptible to oxidation. However, the specific outcomes depend on the oxidant and reaction conditions. Mild oxidizing agents can lead to the formation of corresponding oxo-derivatives or participate in ring-opening. For instance, the oxidative contraction of dihydropyranones to butyrolactones has been achieved using hypervalent iodine reagents. This type of transformation, if applied to the this compound system, could potentially lead to novel fused butyrolactone-pyrrolone structures. Another potential oxidation pathway is the hydroboration-oxidation of the double bond in the dihydropyran ring, which would introduce a hydroxyl group. wikipedia.orglibretexts.orglibretexts.org
Reduction Reactions:
| Reaction Type | Reagent/Condition | Potential Product |
| Oxidation | Hypervalent Iodine Reagents | Fused butyrolactone-pyrrolone |
| Oxidation | Hydroboration-Oxidation | Hydroxylated pyranopyrrolone |
| Reduction | Catalytic Hydrogenation | Tetrahydropyrano[3,4-b]pyrrol-4-one |
| Reduction | Sodium Borohydride | Dihydro-pyrano[3,4-b]pyrrol-4-ol |
Electrophilic and Nucleophilic Substitution Reactions on the Fused System
Electrophilic Substitution:
The pyrrole ring is a π-excessive heterocycle and is highly activated towards electrophilic aromatic substitution. nih.gov Substitution typically occurs at the positions adjacent to the nitrogen atom (α-positions) due to the greater stabilization of the cationic intermediate. nih.gov For the this compound core, the available positions on the pyrrole ring are susceptible to attack by various electrophiles. Common electrophilic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts acylation. wikipedia.org The regioselectivity of these reactions will be influenced by the steric hindrance and electronic effects imposed by the fused pyranone ring.
| Reaction | Reagent | Expected Position of Substitution |
| Halogenation | Br₂, Cl₂, I₂ with Lewis Acid | Pyrrole ring |
| Nitration | HNO₃/H₂SO₄ | Pyrrole ring |
| Sulfonation | Fuming H₂SO₄ | Pyrrole ring |
| Friedel-Crafts Acylation | Acyl chloride/Lewis Acid | Pyrrole ring |
Nucleophilic Substitution and Addition:
The pyranone ring contains an electrophilic lactone carbonyl group, making it susceptible to nucleophilic attack. clockss.org Nucleophiles can add to the carbonyl carbon, leading to ring-opening of the pyranone moiety. clockss.orgwikipedia.orglibretexts.org This reactivity provides a pathway for significant structural modifications. The outcome of the reaction depends on the nature of the nucleophile and the reaction conditions. For example, reaction with amines can lead to the formation of amides after ring cleavage. The dihydropyranone ring system itself can undergo nucleophilic addition reactions, particularly at the carbon-carbon double bond, if it is activated by conjugation with the carbonyl group.
Ring Modification and Rearrangement Pathways
The fused ring system of this compound can undergo various ring modification and rearrangement reactions, offering pathways to diverse heterocyclic structures. One notable transformation is the recyclization of the pyranone ring in the presence of nucleophiles. For instance, treatment of a related N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamide with an amine in acidic ethanol (B145695) leads to the formation of a dihydropyrrolone derivative. organic-chemistry.orgnih.gov This type of transformation involves the opening of the pyranone ring by the amine, followed by an intramolecular condensation to form a new heterocyclic ring. organic-chemistry.orgnih.gov
Such rearrangements can be influenced by the substituents on the core structure and the reaction conditions. Acid-catalyzed conditions often facilitate these transformations. nih.gov These ring modification strategies are valuable for accessing novel and complex molecular scaffolds that may not be readily available through direct synthesis.
Derivatization and Functionalization Strategies for Scaffold Modification
Modification of the this compound scaffold can be achieved through various derivatization and functionalization strategies targeting both the pyrrole and pyranone rings.
Functionalization of the Pyrrole Ring:
The pyrrole moiety can be functionalized through C-H activation and cross-coupling reactions. espublisher.comrsc.org Palladium-catalyzed C-H arylation, for example, can introduce aryl groups at specific positions on the pyrrole ring, allowing for the synthesis of a wide range of derivatives. espublisher.comrsc.org These methods offer a direct and atom-economical way to modify the core structure.
Functionalization of the Pyranone Ring:
The pyranone ring offers several sites for functionalization. The carbonyl group can be converted into other functional groups through standard organic transformations. The double bond in the dihydropyran ring can undergo various addition reactions. Furthermore, the synthesis of related pyrano[4,3-b]pyran-5(4H)-ones has been achieved through a multi-step sequence involving Sonogashira coupling followed by iodocyclization and subsequent Pd-mediated C-C bond-forming reactions, highlighting the potential for extensive functionalization of the pyranone portion of the molecule. nih.gov
| Functionalization Strategy | Target Ring | Reagents/Conditions | Potential Modification |
| C-H Arylation | Pyrrole | Pd catalyst, Aryl halide | Introduction of aryl groups |
| Addition to C=C | Pyranone | Various electrophiles/nucleophiles | Saturation and functionalization of the pyran ring |
| Cross-Coupling | Pyranone | Pd catalyst, Organometallic reagents | Introduction of alkyl, aryl, or other groups |
π-Conjugation Extension and Its Influence on Electronic Characteristics
Extending the π-conjugation of the this compound core can significantly alter its electronic and photophysical properties, making the resulting molecules of interest for materials science applications. This can be achieved by introducing aromatic or other unsaturated substituents onto the heterocyclic scaffold.
Methods for extending π-conjugation include palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and direct arylation reactions, on halogenated or C-H activated derivatives of the pyranopyrrolone core. rsc.orgmdpi.com For instance, the synthesis of diketopyrrolopyrrole (DPP)-based π-conjugated molecules has been successfully achieved via one-pot direct arylation. mdpi.com Similar strategies could be applied to the this compound system.
The introduction of extended π-systems is expected to lead to a red shift in the absorption and emission spectra, as well as changes in the HOMO and LUMO energy levels. These modifications are crucial for tuning the optoelectronic properties of the molecules for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). frontiersin.org The synthesis of pyrrole-based π-conjugated polymers through multicomponent reactions also demonstrates a viable route to materials with extended conjugation. nih.gov
Theoretical and Computational Investigations of 1,7 Dihydro Pyrano 3,4 B Pyrrol 4 One and Its Analogues
Density Functional Theory (DFT) for Ground State Properties
DFT has become a standard method for investigating the electronic structure of molecules, offering a favorable balance between computational cost and accuracy. nih.gov It is widely used to predict the ground-state properties of complex organic molecules, including various pyranopyrrole analogues. nih.govnih.gov
A fundamental step in computational analysis is the determination of the most stable three-dimensional structure of a molecule. DFT is employed to perform geometry optimization, a process that locates the minimum energy conformation on the potential energy surface. For analogues such as dihydropyrano[4,3-b]pyran and pyrano[2,3-c]pyrazole derivatives, structural geometries are typically optimized at their ground state energies using specific functionals, like B3LYP, paired with a basis set such as 6–311++G(d,p). nih.govnih.gov This process calculates key geometric parameters, including bond lengths, bond angles, and dihedral angles. nih.gov The resulting optimized structure represents the most probable conformation of the molecule and serves as the foundation for all subsequent property calculations.
The electronic properties of a molecule are crucial for understanding its reactivity and stability. DFT calculations are used to determine the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ajchem-a.com The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. mdpi.com
The energy gap (ΔE) between the HOMO and LUMO is a significant descriptor of chemical reactivity and kinetic stability. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more reactive. ajchem-a.com For a series of dihydropyrano[4,3-b]pyran derivatives, DFT analysis was performed to examine these reactivity and stability descriptors. nih.gov
Furthermore, the molecular electrostatic potential (MEP) can be calculated to analyze charge distribution. The MEP map illustrates the electron density around the molecule, identifying potential sites for electrophilic and nucleophilic attacks, which is crucial for understanding intermolecular interactions. ajchem-a.com
| Analogue Class | Computational Method | Calculated Properties | Reference |
|---|---|---|---|
| Dihydropyrano[4,3-b]pyran derivatives | DFT (B3LYP/6–311++G(d,p)) | Geometry Optimization, HOMO-LUMO Energies, Energy Gap, FT-IR Spectra | nih.gov |
| Pyrrolo[2,3-b]pyridine derivatives | DFT | HOMO-LUMO Energies, Energy Gap, Molecular Electrostatic Potential (MEP) | ajchem-a.com |
| Pyrano[2,3-c]pyrazole derivatives | DFT (B3LYP) | Geometry Optimization, Dipole Moment, Atomic Charges, Total Energy | nih.gov |
DFT calculations are a reliable tool for predicting various spectroscopic parameters that can be directly compared with experimental data.
Vibrational Frequencies: Theoretical Fourier-transform infrared (FT-IR) spectra can be calculated from the optimized molecular geometries. nih.gov These calculations determine the vibrational frequencies corresponding to different functional groups within the molecule, aiding in the interpretation of experimental IR spectra.
NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, within the DFT framework, is commonly used to calculate nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.net These theoretical predictions are valuable for assigning signals in experimental NMR spectra and confirming the chemical structure of newly synthesized compounds.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
While DFT is focused on the ground state, Time-Dependent Density Functional Theory (TD-DFT) is employed to investigate the properties of electronic excited states. researchgate.net This is essential for understanding a molecule's interaction with light.
TD-DFT is a powerful method for simulating the electronic absorption spectra (UV-Vis) of molecules. researchgate.netnih.gov The calculations predict the vertical excitation energies and oscillator strengths of electronic transitions from the ground state to various excited states. researchgate.net This information allows for the simulation of a theoretical absorption spectrum, which can be compared with experimental results to understand the nature of the observed absorption bands. For example, TD-DFT calculations on pyridine (B92270) dipyrrolide complexes were used to compute the electronic absorption spectrum, showing good agreement with experimental data and allowing for the assignment of spectral features to specific electronic transitions, such as HOMO-to-LUMO excitations. nih.gov Similarly, TD-DFT can be used to investigate emissive properties by calculating transitions from an optimized excited state geometry back to the ground state.
TD-DFT provides critical insights into the photophysical processes that occur after a molecule absorbs light. For instance, in a study of pyrrolo[3,2-b]pyrrole-1,4-dione derivatives, TD-DFT calculations predicted that the lowest energy singlet transition was optically forbidden, which explained the weak luminescence and low radiative rates observed experimentally for the compounds. researchgate.net
In more complex systems, such as pyrazolyl-pyrrolo[3,4-b]pyridin-5-ones, TD-DFT can be used to analyze sophisticated photophysical phenomena like Excited-State Intramolecular Proton Transfer (ESIPT). researchgate.net The ESIPT mechanism involves the transfer of a proton within the molecule in the excited state, leading to the formation of a different tautomeric form with distinct emission properties. This process can result in unique optical characteristics, such as large Stokes shifts and dual-state emission, where the compound luminesces efficiently in both solution and solid states. researchgate.net Computational analysis helps to elucidate the mechanism and energetics of such processes, explaining the observed photophysical behavior. researchgate.net
Despite a comprehensive search for scientific literature, no specific theoretical and computational investigations on the chemical compound “1,7-Dihydro-pyrano[3,4-b]pyrrol-4-one” could be located. The current body of published research does not appear to contain studies focusing on the quantum chemical descriptors, molecular dynamics, or intermolecular interaction analyses for this particular molecule.
Therefore, it is not possible to provide an article with the requested detailed research findings, data tables, and specific analyses as outlined in the user's instructions. The subsequent sections on reactivity, selectivity, conformational dynamics, and hydrogen bonding, which were to be based on theoretical and computational studies, cannot be developed without available source data.
Further research and computational studies would need to be conducted on this compound to generate the specific data required to populate the requested article structure.
Applications and Research Utility of Pyrano 3,4 B Pyrrol 4 One Derivatives in Chemical Sciences
Strategic Building Blocks in Complex Molecule Synthesis
The pyrano[3,4-b]pyrrol-4-one core serves as a foundational structure for the synthesis of more elaborate and functionally diverse molecules. Organic chemists have utilized this scaffold in various synthetic strategies to construct complex heterocyclic systems.
One notable approach involves the synthesis of benzopyrano[3,4-b]pyrrol-4-ones through a Fischer indolization reaction. researchgate.netnih.gov This method allows for the fusion of an additional benzene (B151609) ring to the pyrrole (B145914) moiety, leading to the formation of polycyclic aromatic compounds. Another synthetic route is the aza-Claisen rearrangement of propargylamino compounds, which has been successfully employed to synthesize chromeno[3,4-b]pyrrol-4(3H)-ones. nih.gov Furthermore, palladium-catalyzed domino C-N coupling and hydroamination reactions of 4-alkynyl-3-bromocoumarins with amines provide an efficient pathway to these fused systems. nih.gov The versatility of the pyrano[3,4-b]pyrrol-4-one framework is also demonstrated in multicomponent reactions, which enable the rapid assembly of complex structures from simple starting materials. nih.govmdpi.com For instance, the one-pot reaction of 4-aminocoumarins, aryl glyoxal (B1671930) monohydrates, and 1,3-dicarbonyl compounds has been used to synthesize substituted chromeno[4,3-b]pyrrolo-4(H)-ones. nih.gov These synthetic methodologies highlight the importance of the pyrano[3,4-b]pyrrol-4-one scaffold as a key intermediate in the construction of intricate molecular architectures with potential biological activities.
Advanced Materials Science Applications
The inherent electronic and photophysical properties of the pyrano[3,4-b]pyrrol-4-one core have made its derivatives attractive candidates for applications in advanced materials science, particularly in the fields of optoelectronics and organic electronics.
Chromophores and Fluorophores in Optoelectronics (e.g., Dye-Sensitized Solar Cells, Electrochromic Devices)
Derivatives of pyrano[3,4-b]pyrrol-4-one have been investigated as photosensitizers in dye-sensitized solar cells (DSSCs). bohrium.com The core structure can be functionalized with different electron donor and acceptor groups to tune the optical and electrochemical properties of the resulting dyes. bohrium.com For instance, pyran-based dyes have been successfully employed as sensitizers in both n-type and p-type DSSCs, demonstrating their ambipolar character. bohrium.com The power conversion efficiency (PCE) of these cells can be influenced by the molecular design of the dye and the composition of the electrolyte. bohrium.com
In the realm of electrochromic devices, conjugated polymers incorporating pyrrolo[3,4-c]pyridine-1,2-dione, a related structural motif, have been synthesized. bohrium.com These polymers exhibit reversible color changes upon the application of an electric potential, with good optical contrasts and fast switching speeds. bohrium.com This demonstrates the potential of pyran-fused pyrrole systems in the development of smart windows and displays.
| Application | Derivative Type | Key Performance Metrics |
| Dye-Sensitized Solar Cells (n-type) | Pyran-based core with electron acceptor groups | Power Conversion Efficiency (PCE) up to 2.1% |
| Dye-Sensitized Solar Cells (p-type) | Pyran-based core with electron acceptor groups | PCE approaching 0.1% |
| Electrochromic Devices | Conjugated polymers with pyrrolo[3,4-c]pyridine-1,2-dione acceptor | Optical contrasts up to 70.5%, switching speeds down to 3.2 s |
Development of Conjugated Systems for Electronic Devices
The pyrano[3,4-b]pyrrol-4-one scaffold can be incorporated into larger conjugated systems to create materials for organic electronic devices. The electronic properties of these materials can be tailored by diversifying the aromatic units attached to the core. rsc.org For example, polymers based on the related 1,4-dihydropyrrolo[3,2-b]pyrrole (B12111405) (DHPP) scaffold have been synthesized with different peripheral aromatic units, leading to tunable optoelectronic properties. rsc.orgnih.gov These modifications influence the optical absorbance and electrochemical stability of the resulting polymers. rsc.org
Donor-acceptor π-conjugated polymers are a key class of materials in organic electronics. The design of novel electron acceptors is crucial for achieving high-performance materials. bohrium.com The pyrrolo[3,4-c]pyridine-1,2-dione unit has been introduced as a new electron acceptor for conjugated polymers, demonstrating its potential as a building block for electrochromic polymers and other organic electronic applications. bohrium.com
| Conjugated System | Peripheral Aromatic Unit | Key Property |
| DHPP "homopolymers" | Phenyl | Localized excitation |
| DHPP "homopolymers" | Thienyl | Localized excitation |
| DHPP "homopolymers" | Benzothiadiazole | Charge-transfer character |
Catalysis and Ligand Design in Organometallic Chemistry
While the primary research focus on pyrano[3,4-b]pyrrol-4-one derivatives has been in synthesis and materials science, their structural features suggest potential applications in catalysis and ligand design. The presence of nitrogen and oxygen heteroatoms provides potential coordination sites for metal ions.
Although direct applications of 1,7-dihydro-pyrano[3,4-b]pyrrol-4-one itself in catalysis are not extensively documented, related pyran and pyrrole-containing heterocyclic compounds have been utilized in catalytic systems. For instance, pyran derivatives have been synthesized using various catalysts, including reusable nanocatalysts. nih.gov This indicates the compatibility of the pyran ring system with catalytic processes. The pyrrole moiety is a well-known ligand in coordination chemistry and can be part of larger ligand frameworks for transition metal catalysts. researchgate.net The fusion of the pyran and pyrrole rings in the pyrano[3,4-b]pyrrol-4-one structure could lead to novel ligand properties, potentially influencing the steric and electronic environment of a coordinated metal center. Further research is needed to explore the synthesis of metal complexes of pyrano[3,4-b]pyrrol-4-one derivatives and to evaluate their catalytic activity in various organic transformations.
Concluding Perspectives and Prospective Research Avenues for 1,7 Dihydro Pyrano 3,4 B Pyrrol 4 One Chemistry
Summary of Key Research Findings on 1,7-Dihydro-pyrano[3,4-b]pyrrol-4-one
Direct and extensive research findings specifically on this compound are notably limited in the current body of scientific literature. The majority of existing studies focus on related isomers, such as pyrano[3,4-c]pyrroles, pyrano[2,3-c]pyrazoles, and the more extensively studied pyrrolo[3,4-b]pyridines. These studies have established the significance of the fused pyranopyrrole core in medicinal chemistry and materials science. For instance, various derivatives of the broader pyranopyrrole class have been investigated for their biological activities.
Despite the scarcity of direct research, the fundamental chemical properties of this compound can be inferred from its constituent rings. The pyrrole (B145914) moiety is known for its electron-rich nature and susceptibility to electrophilic substitution, while the dihydropyranone ring introduces functionalities such as a lactone, an enol ether, and chiral centers, suggesting a rich and varied reactivity. The limited available data from chemical suppliers confirms its molecular formula as C₇H₇NO₂ and a molecular weight of approximately 137.14 g/mol . The future of research on this compound will undoubtedly involve a foundational exploration of its synthesis and basic reactivity, which remains a largely uncharted territory.
Emerging Synthetic Methodologies and Strategies
While specific synthetic routes to this compound are not well-documented, emerging methodologies in heterocyclic chemistry offer promising strategies for its construction. Multi-component reactions (MCRs), known for their efficiency and atom economy, are particularly attractive for building complex heterocyclic scaffolds. An MCR approach could potentially assemble the this compound core in a single step from simple, readily available starting materials. For instance, a one-pot reaction involving a β-ketoester, an amine, and a suitable pyran-based precursor could be a viable strategy.
Furthermore, cascade reactions, where a series of intramolecular transformations are triggered by a single event, represent another powerful tool. A potential route could involve an initial Michael addition followed by an intramolecular cyclization and condensation sequence. The use of novel catalysts, including organocatalysts and metal nanoparticles, could enhance the efficiency and stereoselectivity of these synthetic pathways. The development of green synthetic methods, utilizing environmentally benign solvents and renewable starting materials, will also be a key focus in the future synthesis of this and related compounds.
| Synthetic Strategy | Potential Precursors | Key Advantages |
| Multi-component Reactions (MCRs) | β-ketoesters, amines, pyran derivatives | High efficiency, atom economy, diversity-oriented synthesis |
| Cascade Reactions | Functionalized pyrroles and pyrans | Rapid construction of molecular complexity |
| Organocatalysis | Chiral amines, thioureas, phosphoric acids | High stereoselectivity, mild reaction conditions |
| Metal Nanoparticle Catalysis | Gold, palladium, copper nanoparticles | High catalytic activity, recyclability |
Untapped Reactivity and Transformation Pathways
The this compound scaffold possesses a unique combination of functional groups that suggests a rich and largely unexplored reactivity. The pyrrole ring is expected to undergo electrophilic substitution reactions, such as halogenation, nitration, and Friedel-Crafts acylation, primarily at the positions ortho and meta to the nitrogen atom. The dihydropyranone ring, with its lactone functionality, could be susceptible to nucleophilic attack, leading to ring-opening reactions and the formation of functionalized pyrrole derivatives.
The enol ether moiety within the dihydropyranone ring presents another site for chemical modification. For example, it could undergo hydrolysis under acidic conditions or participate in cycloaddition reactions. The carbonyl group of the lactone could be targeted for reduction or for the formation of imines and related derivatives. Furthermore, the methylene (B1212753) group adjacent to the pyrrole nitrogen could potentially be functionalized through deprotonation followed by reaction with electrophiles. The exploration of these transformation pathways will be crucial for the development of novel derivatives with interesting chemical and biological properties.
Advanced Computational Modeling for Property Prediction
In the absence of extensive experimental data, advanced computational modeling serves as a powerful tool for predicting the physicochemical properties, reactivity, and potential applications of this compound. Density Functional Theory (DFT) calculations can be employed to determine its optimized geometry, electronic structure, and spectroscopic properties. Such studies can provide insights into the molecule's aromaticity, bond lengths, and charge distribution, which are fundamental to understanding its chemical behavior.
Molecular docking simulations can be used to predict the binding affinity of this compound and its virtual derivatives with various biological targets, such as enzymes and receptors. jscimedcentral.com This in silico screening can help identify potential therapeutic applications and guide the design of new drug candidates. jscimedcentral.com Furthermore, computational methods can be used to model reaction mechanisms and predict the feasibility of different synthetic routes, thereby accelerating the development of efficient and selective synthetic methodologies. The use of these computational tools will be instrumental in unlocking the potential of this underexplored heterocyclic system.
| Computational Method | Predicted Properties | Potential Insights |
| Density Functional Theory (DFT) | Geometry, electronic structure, spectroscopic data | Reactivity, stability, aromaticity |
| Molecular Docking | Binding affinity to biological targets | Potential therapeutic applications, drug design |
| Molecular Dynamics (MD) Simulations | Conformational changes, binding stability | Drug-receptor interactions, mechanism of action |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Reaction pathways, transition states | Enzyme inhibition mechanisms, catalytic cycles |
Outlook for Interdisciplinary Research and Applications
The unique structural features of this compound suggest a broad range of potential applications across various scientific disciplines. In medicinal chemistry, the fused pyranopyrrole scaffold is a promising starting point for the development of new therapeutic agents. Given the biological activities of related heterocyclic systems, derivatives of this compound could exhibit anticancer, antimicrobial, anti-inflammatory, or antiviral properties. nih.gov
In the field of materials science, the planar and electron-rich nature of the pyranopyrrole core makes it an interesting building block for the synthesis of organic electronic materials. Derivatives with extended π-conjugation could find applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The exploration of this compound in the context of supramolecular chemistry and crystal engineering could also lead to the development of novel materials with interesting photophysical and self-assembly properties. The interdisciplinary exploration of this compound holds the promise of significant scientific and technological advancements.
Q & A
Q. What are the standard synthetic routes for 1,7-Dihydro-pyrano[3,4-b]pyrrol-4-one, and how are reaction conditions optimized?
The synthesis typically involves cyclization reactions using aromatic or heterocyclic precursors. For example, refluxing substituted pyrrole derivatives with chloranil in xylene (30+ hours) under inert conditions is a common method. Post-reaction steps include alkaline washing (5% NaOH), solvent removal, and recrystallization from methanol for purification . Optimization focuses on reaction time, temperature, and molar ratios to maximize yield while minimizing side products.
Q. How are structural and purity characteristics of this compound validated in academic research?
Characterization relies on spectroscopic methods:
- 1H/13C NMR : Confirms proton environments and carbon frameworks.
- FTIR : Validates functional groups (e.g., lactone C=O stretches at ~1700 cm⁻¹).
- HRMS : Ensures molecular weight matches theoretical values (±2 ppm error tolerance).
Recrystallization purity is assessed via melting point consistency and thin-layer chromatography (TLC) with Rf values .
Q. What stability considerations are critical for handling this compound in laboratory settings?
The compound is sensitive to light, moisture, and oxidative conditions. Storage in amber vials under nitrogen at –20°C is recommended. Stability tests involve accelerated degradation studies (e.g., exposure to UV light or elevated temperatures) monitored via HPLC to track decomposition products .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for structurally similar derivatives?
Overlapping signals in NMR (e.g., pyrrolone protons) can be addressed via:
- 2D NMR techniques (COSY, HSQC) to assign ambiguous peaks.
- Computational modeling (DFT calculations) to predict chemical shifts and compare with experimental data.
For example, HRMS discrepancies due to isotopic patterns (e.g., chlorine substituents) require high-resolution instruments and isotopic distribution simulations .
Q. What strategies improve regioselectivity in synthesizing substituted derivatives of this compound?
Regioselectivity is controlled by:
- Directing groups : Electron-withdrawing groups (e.g., sulfonyl) on precursors guide cyclization.
- Catalytic systems : Lewis acids like ZnCl₂ or BF₃·Et₂O enhance reaction specificity.
- Solvent effects : Polar aprotic solvents (e.g., DMF) favor certain transition states.
Case studies show that substituent positioning on pyrano-pyrrolone cores impacts yields by 15–20% depending on steric hindrance .
Q. How can computational methods predict biological activity for novel derivatives?
- Molecular docking : Screens binding affinity to target enzymes (e.g., cytochrome P450) using crystal structures from PDB.
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with antifungal or antitumor activity.
For instance, trifluoromethyl groups enhance lipophilicity, improving membrane permeability in antifungal assays .
Q. What experimental designs are used to study degradation pathways under physiological conditions?
- Forced degradation : Incubate derivatives at pH 1–10 (simulating gastrointestinal fluids) and analyze via LC-MS/MS.
- Metabolic studies : Use liver microsomes to identify phase I/II metabolites. Key findings show hydroxylation at the pyrano ring as a primary degradation route .
Methodological Resources
Q. Table 1: Key Synthetic and Analytical Parameters
Q. Table 2: Common Contaminants and Mitigation Strategies
| Contaminant | Source | Mitigation |
|---|---|---|
| Unreacted chloranil | Incomplete cyclization | Extended reflux time (>30 hr) |
| Oligomeric byproducts | Radical side reactions | Use of radical scavengers (e.g., BHT) |
| Solvent residues | Improper drying | Anhydrous Na₂SO₄ treatment |
Critical Analysis of Research Gaps
- Stereochemical control : Limited data on asymmetric synthesis of chiral derivatives.
- In vivo toxicity : Most studies focus on in vitro models; animal pharmacokinetics are underreported.
- Scalability : Lab-scale methods (e.g., column chromatography) are impractical for large batches; alternative purification methods (e.g., continuous flow) need exploration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
